N-cyclohexyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
N-cyclohexyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic isoquinoline derivative featuring a cyclohexane ring fused to an isoquinoline moiety. The compound includes a 2-methoxyethyl substituent at the 2'-position and a cyclohexyl carboxamide group at the 4'-position. Its molecular formula is C₂₂H₃₁N₂O₃ (derived from the carboxylic acid precursor, C₁₈H₂₃NO₄, via amidation ).
Properties
Molecular Formula |
C24H34N2O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C24H34N2O3/c1-29-17-16-26-23(28)20-13-7-6-12-19(20)21(24(26)14-8-3-9-15-24)22(27)25-18-10-4-2-5-11-18/h6-7,12-13,18,21H,2-5,8-11,14-17H2,1H3,(H,25,27) |
InChI Key |
FOFZNQVLBOHPOK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common approach is to start with the cyclohexylamine and benzothiazole disulfide, which undergo a reaction in the presence of an inorganic or organic alkaline catalyst . The reaction does not require an oxidant, and the catalyst can be reused multiple times.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-cyclohexyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogs in Spirocyclic Isoquinoline Derivatives
1'-Oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
- Key Differences : Replaces the 2-methoxyethyl group with a phenyl substituent.
- This substitution may alter binding interactions in biological systems .
2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid
- Key Differences : Features a cyclopentane ring instead of cyclohexane in the spiro system.
- Implications : Smaller ring size may increase steric strain, affecting conformational stability and molecular recognition .
Carboxamide Derivatives with Heterocyclic Cores
N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide
- Structure : Azepin ring linked to a cyclohexanecarboxamide.
- Biological Activity : Acts as a broad-spectrum chemokine inhibitor with oral anti-inflammatory efficacy. Crystal structure analysis reveals N–H⋯O hydrogen bonds forming dimeric motifs critical for stability .
- Comparison: The azepin core differs from the isoquinoline system, suggesting divergent target selectivity.
N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide
- Structure : Coumarin-based carboxamide.
- Synthesis: Prepared via reaction of 3-aminocoumarin with cyclohexanecarbonyl chloride .
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Biological Activity
N-cyclohexyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide (CAS Number: 1351671-90-3) is a complex organic compound with notable potential in biological applications. Its unique spirocyclic structure may confer specific biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₄₆N₂O₃ |
| Molecular Weight | 398.5 g/mol |
| Structure | Spiro[cyclohexane-1,3'-isoquinoline] |
The biological activity of this compound is primarily attributed to its interaction with specific protein targets. The compound has been investigated for its inhibitory effects on various enzymes and proteins involved in cellular signaling pathways.
Inhibition Studies
Research indicates that compounds similar to this compound exhibit inhibitory activity against SENP (sentrin-specific proteases), which play crucial roles in the SUMOylation process—a post-translational modification that regulates protein function and stability.
In one study, a related compound demonstrated an IC50 value of 24 µM against SENP1, indicating significant inhibitory potential . This suggests that N-cyclohexyl derivatives may also possess similar inhibitory characteristics.
Pharmacological Applications
The compound's unique structure may allow it to modulate various biological pathways. Preliminary studies indicate potential applications in:
- Cancer Therapy : Targeting tumor growth and proliferation.
- Inflammatory Conditions : Modulating immune responses through enzyme inhibition.
Research Gaps and Future Directions
Despite the promising data surrounding similar compounds, direct studies on this compound are sparse. Future research should focus on:
- In vitro and In vivo Studies : To establish a clearer understanding of its biological activity and therapeutic potential.
- Mechanistic Studies : Elucidating the specific pathways influenced by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
